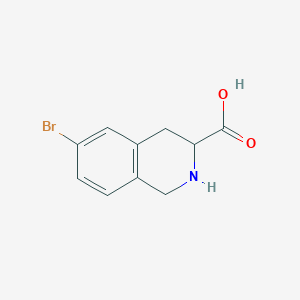
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. It is a significant compound in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives . This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .
科学的研究の応用
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound without the bromine and carboxylic acid groups.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxylic acid group.
3-Carboxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine atom
Uniqueness
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and potential therapeutic uses .
生物活性
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the broader class of tetrahydroisoquinoline derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Name: (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Molecular Formula: C10H10BrNO2
- Molecular Weight: 256.1 g/mol
- CAS Number: 1344391-77-0
Antimicrobial Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance. The compound’s structure allows it to interact effectively with bacterial enzymes, demonstrating potential as a lead compound for developing new antibiotics .
Anticancer Activity
Tetrahydroisoquinoline derivatives have also been evaluated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways. For example, a series of studies highlighted that modifications in the tetrahydroisoquinoline scaffold could enhance cytotoxicity against specific cancer cell lines .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Research indicates that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Modifications at various positions on the isoquinoline ring can significantly influence potency and selectivity for biological targets. For instance:
| Position | Modification | Effect |
|---|---|---|
| 6 | Bromo group | Increased potency against NDM-1 |
| 3 | Carboxylic acid | Essential for bioactivity |
| 4 | Hydroxyl or methoxy group | Enhances neuroprotective effects |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Parkinson's disease, administration of this compound resulted in reduced neuroinflammation and improved motor function. The mechanism was attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .
特性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) |
InChIキー |
ABTKHLULIDKVRJ-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC2=C1C=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















